![molecular formula C20H24N2O B4764819 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol](/img/structure/B4764819.png)
1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol
Overview
Description
1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol, also known as EB-1020, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinols, which are known for their activity on the central nervous system. In
Scientific Research Applications
1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol has shown potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. In preclinical studies, 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. Additionally, 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol has been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
Mechanism of Action
The exact mechanism of action of 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol is not fully understood. However, it is believed to act as a partial agonist of the serotonin 5-HT1A receptor and a modulator of the dopamine D2 receptor. These actions may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol has been shown to have various biochemical and physiological effects. In animal models, 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol has been shown to reduce levels of pro-inflammatory cytokines, which are involved in the development of neuroinflammation. These effects may contribute to the potential therapeutic applications of 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol in neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol in lab experiments is its high potency and specificity for the serotonin 5-HT1A receptor. This allows for more precise and targeted studies on the role of this receptor in neurological disorders. However, one limitation of using 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol is its relatively short half-life, which may require frequent dosing in animal models.
Future Directions
There are several future directions for research on 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol. One area of interest is the potential use of 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol in the treatment of drug addiction. Further studies are needed to determine the optimal dosing and administration of 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol for this application. Additionally, studies on the long-term effects of 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol on neuronal function and behavior are needed to fully understand its potential therapeutic applications. Finally, the development of more efficient synthesis methods for 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol may allow for larger-scale production and further studies on its potential therapeutic applications.
properties
IUPAC Name |
1-[(9-ethylcarbazol-3-yl)methyl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-22-19-6-4-3-5-17(19)18-13-15(7-8-20(18)22)14-21-11-9-16(23)10-12-21/h3-8,13,16,23H,2,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRJWPYLINBUPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCC(CC3)O)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5263165 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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